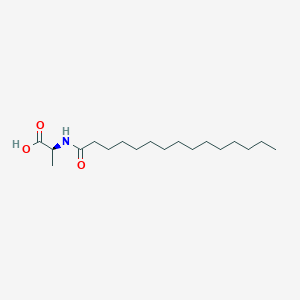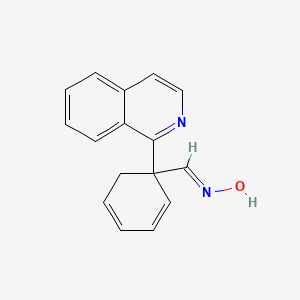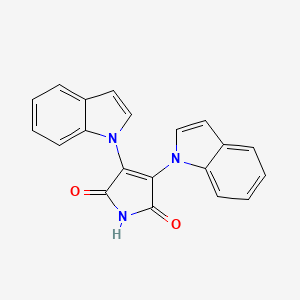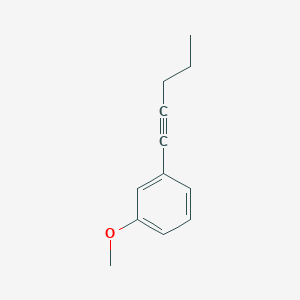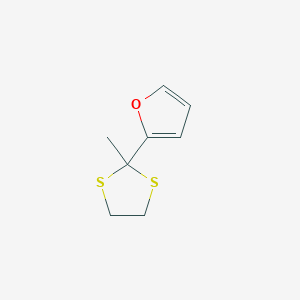
1,3-Dithiolane, 2-(2-furanyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is an organic compound that features a dithiolane ring fused with a furan ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- can be synthesized through several methods. One common approach involves the reaction of 2-furylmethyl ketone with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically occurs under mild conditions, with the formation of the dithiolane ring through a cyclization process.
Industrial Production Methods
Industrial production of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized furan derivatives.
科学的研究の応用
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,3-Dithiolane, 2-(2-furanyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s dithiolane ring can undergo redox reactions, influencing cellular redox balance and modulating enzyme activities. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
1,2,3-Trithiolane, 4-methyl-: Another dithiolane derivative with similar structural features but different functional groups.
2-(2-Furanyl)-4,5-dimethyl-1,3-dithiolane: A closely related compound with additional methyl groups on the dithiolane ring.
Uniqueness
1,3-Dithiolane, 2-(2-furanyl)-2-methyl- is unique due to the presence of both a dithiolane and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
481053-12-7 |
|---|---|
分子式 |
C8H10OS2 |
分子量 |
186.3 g/mol |
IUPAC名 |
2-(2-methyl-1,3-dithiolan-2-yl)furan |
InChI |
InChI=1S/C8H10OS2/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4H,5-6H2,1H3 |
InChIキー |
WDUVCOXOSUBIQP-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCS1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



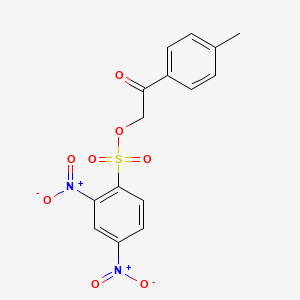
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
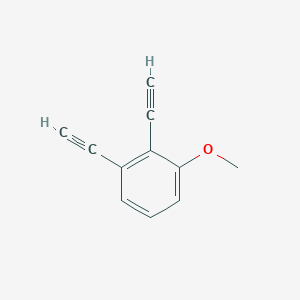
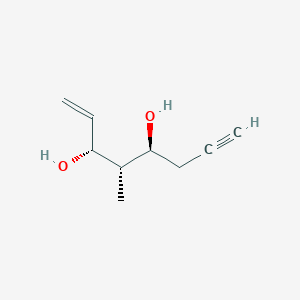
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
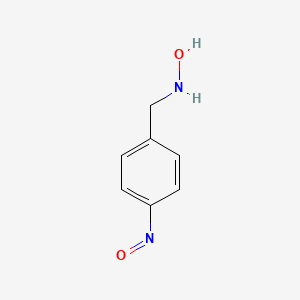
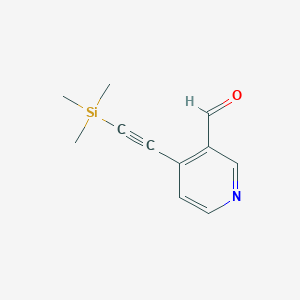
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
